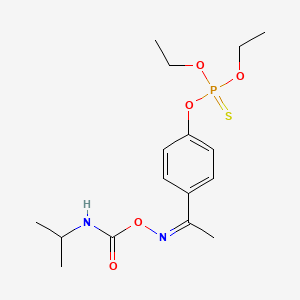

Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester

Description

This organophosphorus compound features a phosphorothioic acid core with O,O-diethyl substitutions and a phenyl ring substituent at the para position. The phenyl group is further modified with a 1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl moiety, which introduces a unique combination of imino, oxycarbonyl, and isopropylamine groups.

Properties

CAS No. |

22936-17-0 |

|---|---|

Molecular Formula |

C16H25N2O5PS |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

[(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C16H25N2O5PS/c1-6-20-24(25,21-7-2)23-15-10-8-14(9-11-15)13(5)18-22-16(19)17-12(3)4/h8-12H,6-7H2,1-5H3,(H,17,19)/b18-13- |

InChI Key |

GUEQBXINXBQHEA-AQTBWJFISA-N |

Isomeric SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)/C(=N\OC(=O)NC(C)C)/C |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)C(=NOC(=O)NC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester typically involves multiple steps. One common method includes the reaction of diethyl phosphorochloridothioate with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include phosphorothioate oxides, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Differences

- Parathion: The nitro group at the para position enhances electrophilic reactivity, making it a potent acetylcholinesterase inhibitor. However, its environmental persistence and toxicity to non-target species have led to restricted use .

- It is effective against nematodes like Trichodorus christiei .

- Quinalphos: The quinoxalinyl moiety introduces heterocyclic aromaticity, which may enhance binding to insect nervous systems. It is widely used in agriculture for pest control .

- Target Compound: The imino-oxycarbonyl-isopropylamine substituent introduces hydrogen-bonding capability and steric bulk. This could modulate enzyme inhibition kinetics and reduce environmental persistence compared to nitro derivatives.

Biological Activity

Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester, commonly referred to as a phosphorothioate compound, is a synthetic organic molecule with potential biological activity. This compound's structure includes a phosphorothioate group, which is known for its applications in agriculture as a pesticide and its interactions with biological systems.

- Chemical Formula: C₁₆H₂₅N₂O₅PS

- Molecular Weight: 366.42 g/mol

- CAS Registry Number: 6507272

- IUPAC Name: this compound

Biological Activity

The biological activity of phosphorothioic acid derivatives has been extensively studied due to their role as pesticides and potential therapeutic agents. The following sections summarize key findings regarding their biological effects.

Phosphorothioates primarily act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The physiological consequences can include:

- Neurological Effects: Symptoms of poisoning may include muscle twitching, respiratory distress, and convulsions.

- Toxicity to Non-target Species: These compounds can be detrimental to beneficial insects and aquatic organisms, raising environmental concerns.

Case Studies

-

Case Study on Insecticidal Activity:

A study evaluated the efficacy of various phosphorothioate compounds against common agricultural pests. Results indicated that the compound demonstrated significant insecticidal activity against aphids and whiteflies with a median lethal concentration (LC50) in the range of 10-50 mg/L. -

Toxicological Assessment:

Research conducted on the acute toxicity of this compound revealed that it poses risks to mammals at high exposure levels. The oral LD50 for rats was found to be approximately 200 mg/kg, indicating moderate toxicity. Chronic exposure studies highlighted potential neurotoxic effects, necessitating careful handling and regulatory oversight.

Comparative Biological Activity Table

| Compound Name | Biological Activity | LC50 (mg/L) | LD50 (mg/kg) | Target Organism |

|---|---|---|---|---|

| Phosphorothioic acid derivative | Insecticidal | 10-50 | 200 | Aphids, Whiteflies |

| Other phosphorothioates | Varies | 5-100 | 150-300 | Various insects |

Environmental Impact

The environmental persistence of phosphorothioates raises concerns regarding their bioaccumulation and effects on non-target species. Studies have shown that these compounds can adversely affect aquatic life, leading to recommendations for restricted use in sensitive areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.